(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl (2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-6-31-22(29)19-14(3)24-23-27(20(19)15-7-9-17(30-5)10-8-15)21(28)18(32-23)11-16-12-26(4)25-13(16)2/h7-12,20H,6H2,1-5H3/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTJOHJUODYVHF-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CN(N=C4C)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C\C4=CN(N=C4C)C)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate represents a novel class of thiazolo[3,2-a]pyrimidine derivatives that have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be depicted as follows:
This compound features a thiazolo[3,2-a]pyrimidine core with various substituents that contribute to its biological properties. The presence of the pyrazole moiety is particularly noteworthy as it is associated with several pharmacological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives. For instance:
- Cytotoxicity Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines including M-HeLa (cervical adenocarcinoma) and MCF−7 (breast cancer) with IC50 values indicating potent activity. In vitro studies showed that modifications in the substituents could enhance selectivity towards cancer cells while reducing toxicity towards normal cells .
| Cell Line | IC50 Value (µM) |
|---|---|
| M-HeLa | 5.0 |
| MCF−7 | 6.0 |
| PC3 | 8.0 |
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidines have also been evaluated for their antimicrobial properties :
- Antibacterial and Antifungal Effects : The compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, derivatives were found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Activity
The compound has shown potential for anti-inflammatory effects:
- Mechanism of Action : It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism involving modulation of inflammatory pathways . This activity could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
Several case studies have illustrated the efficacy of thiazolo[3,2-a]pyrimidine derivatives:
- Study on Cancer Cell Lines : A study focused on a series of thiazolo[3,2-a]pyrimidines revealed that certain modifications led to enhanced cytotoxicity against MCF−7 cells compared to standard chemotherapeutic agents like Sorafenib .
- Antibacterial Screening : Another study assessed various derivatives against multiple bacterial strains and established a correlation between structural modifications and increased antibacterial potency .
Scientific Research Applications
Structural Analysis
The molecular structure of the compound is characterized by a thiazolo-pyrimidine core with distinct substituents that enhance its biological activity. The crystal structure analysis reveals a planar arrangement of the pyrazole and thiazole rings, which is crucial for its interaction with biological targets . The presence of methoxy and methyl groups contributes to its lipophilicity, potentially affecting its pharmacokinetics.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to the target compound. For instance, thiazole-based compounds have shown significant activity against various bacterial strains. The structural features such as electron-donating groups (e.g., methoxy) are believed to play a role in enhancing this activity .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various assays. Pyrazole derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis in different cancer cell lines. Specifically, compounds with similar structures have demonstrated effectiveness against Ehrlich Ascites Carcinoma cells . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Anti-inflammatory Effects
Beyond antimicrobial and anticancer activities, pyrazole derivatives have also been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes, thereby providing therapeutic benefits in diseases characterized by inflammation .
Case Study 1: Anticancer Activity Assessment
A study conducted by Ghorab et al. evaluated a series of pyrazole derivatives against various cancer cell lines. The results indicated that compounds structurally related to (E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibited significant cytotoxicity against breast cancer cells. The study provided insights into the structure-activity relationship (SAR), highlighting that modifications on the phenyl ring could enhance potency .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on thiazole derivatives showed promising results in inhibiting bacterial growth. Compounds similar to the target structure were tested against Gram-positive and Gram-negative bacteria, revealing effective inhibition rates that suggest potential for development as antibacterial agents .
Table of Biological Activities
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group at position 6 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating derivatives with enhanced solubility or biological activity.
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Mechanism : The ester undergoes nucleophilic attack by hydroxide or water, followed by proton transfer and elimination of ethanol.
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Key Insight : Alkaline conditions generally provide higher yields due to faster kinetics .
Cycloaddition Reactions
The exocyclic double bond (C2–CH=) participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Diels-Alder | Toluene, 110°C, 12 hours | Fused tricyclic derivative with maleic anhydride | 58% |
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Stereoselectivity : The E-configuration of the double bond directs regioselectivity, favoring endo transition states .
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Applications : These adducts are intermediates in synthesizing polycyclic bioactive molecules.
Oxidation Reactions
The pyrazole ring’s methyl groups and thiazolo-pyrimidine sulfur atom are oxidation-sensitive sites.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Sulfur oxidation | H₂O₂ (30%), RT, 24 hours | Sulfoxide derivative | 40% | |
| Methyl oxidation | KMnO₄, H₂SO₄, 60°C, 2 hours | Carboxylic acid at pyrazole methyl | 35% |
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Mechanism : Sulfur oxidation proceeds via radical intermediates, while methyl oxidation involves sequential alcohol and ketone formation .
Nucleophilic Substitution
The 4-methoxyphenyl group undergoes demethylation under strong nucleophiles, yielding phenolic derivatives.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Demethylation | BBr₃ (1.2 eq), CH₂Cl₂, −78°C | 5-(4-Hydroxyphenyl) analog | 82% |
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Applications : Phenolic derivatives exhibit improved binding to biological targets due to hydrogen-bonding capacity .
Photochemical Reactions
UV irradiation induces E-to-Z isomerization of the exocyclic double bond, altering steric and electronic properties.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Isomerization | UV (365 nm), benzene, 6 hours | Z-isomer | 95% |
Enzyme-Targeted Reactions
In biological systems, the compound inhibits cyclooxygenase-2 (COX-2) via covalent modification of the active-site serine residue.
| Parameter | Value | References |
|---|---|---|
| IC₅₀ (COX-2) | 0.45 µM | |
| Binding affinity | ΔG = −9.2 kcal/mol |
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Mechanism : The α,β-unsaturated ketone moiety acts as a Michael acceptor, forming a covalent adduct with nucleophilic residues.
Q & A
Q. What are the standard synthetic routes for preparing this thiazolopyrimidine derivative?
The compound is typically synthesized via a one-pot cyclocondensation reaction. A representative method involves refluxing precursors (e.g., substituted pyrazoles, aldehydes, and thiourea derivatives) in glacial acetic acid and acetic anhydride with sodium acetate as a catalyst. After 8–10 hours of reflux, the product is concentrated, filtered, and recrystallized from ethyl acetate/ethanol (3:2) to yield pale yellow crystals (78% yield) . Similar protocols using chloroacetic acid and aromatic aldehydes are documented for analogous structures .
Q. How is single-crystal X-ray diffraction used to confirm molecular conformation?
Single-crystal X-ray studies reveal key structural features, such as the puckered pyrimidine ring (flattened boat conformation) and dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings). Hydrogen bonding networks (C–H···O) are analyzed using SHELX software, with refinement parameters like R factor ≤ 0.054 and data-to-parameter ratios ≥ 13.6 ensuring accuracy . H atoms are placed in riding models during refinement .
Q. What spectroscopic techniques validate the compound’s structure?
- NMR : Coupling constants (e.g., ) confirm the E-configuration of the exocyclic double bond.
- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm) and methoxy groups (~1250 cm) are critical.
- Mass spectrometry : Molecular ion peaks align with the theoretical molecular weight (e.g., 463.5 g/mol) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Design of Experiments (DoE) and flow chemistry principles are effective. For example, varying solvent ratios (acetic acid/acetic anhydride), temperature gradients, and catalyst loadings can be systematically tested. Continuous-flow reactors reduce side reactions, as demonstrated in analogous syntheses using Omura-Sharma-Swern oxidation . Statistical modeling (e.g., response surface methodology) identifies optimal parameters, such as reflux time (8–10 hours) and recrystallization solvents .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
Discrepancies in bond lengths or stereochemistry require cross-validation:
Q. How do substituents influence hydrogen bonding and crystal packing?
Electron-withdrawing groups (e.g., 4-methoxyphenyl) enhance hydrogen bond donor-acceptor interactions. Graph set analysis (e.g., motifs) reveals bifurcated C–H···O bonds propagating along the c-axis, stabilizing the lattice. Substituent steric effects can distort dihedral angles, altering solubility and melting points .
Q. What advanced methodologies characterize electronic properties for structure-activity studies?
- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- SC-XRD : Electron density maps identify charge distribution in the thiazolopyrimidine core.
- UV-Vis : shifts correlate with conjugation length in the π-system .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
